An In-depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine
An In-depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety protocols for 3-Methoxy-N,N-dimethylbenzylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
3-Methoxy-N,N-dimethylbenzylamine is an organic compound featuring a methoxy-substituted benzyl group attached to a dimethylamino functional moiety.[1][2] It is typically a colorless to light yellow liquid.[2]
Table 1: Chemical Identifiers [1][2]
| Identifier | Value |
| IUPAC Name | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine |
| CAS Number | 15184-99-3 |
| Molecular Formula | C₁₀H₁₅NO |
| SMILES | CN(C)CC1=CC(=CC=C1)OC |
| InChIKey | IENUHHADGQLQLU-UHFFFAOYSA-N |
| PubChem CID | 547434 |
Table 2: Physicochemical Properties [1][2]
| Property | Value |
| Molecular Weight | 165.23 g/mol |
| Monoisotopic Mass | 165.115364102 Da |
| Boiling Point | 105°C (at 13 mmHg) |
| Density | 0.984 g/mL |
| Refractive Index | 1.514 |
| XLogP3 | 1.9 |
| Physical Form | Liquid |
| Color | Colorless |
Synthesis and Reactivity
The synthesis of 3-Methoxy-N,N-dimethylbenzylamine can be achieved through various synthetic routes, commonly involving the reductive amination of 3-methoxybenzaldehyde with dimethylamine.[3] The tertiary amine and the electron-rich aromatic ring are the primary sites of chemical reactivity.
Caption: General workflow for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.
The tertiary amine functionality allows it to undergo reactions such as quaternization with alkyl halides. This reactivity is analogous to that of N,N-dimethylbenzylamine, which is used to form quaternary ammonium salts that can function as phase transfer catalysts.[4]
Caption: Reaction schematic for the quaternization of 3-Methoxy-N,N-dimethylbenzylamine.
Experimental Protocols
Example Synthesis Protocol: Reductive Amination
This protocol is a representative method for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Amine Addition: Add a solution of dimethylamine (2.0 eq, typically as a solution in THF or water) to the flask.
-
Reductant Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture portion-wise while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3-Methoxy-N,N-dimethylbenzylamine.
Example Analytical Protocol: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of a synthesized batch.
-
Sample Preparation: Prepare a stock solution of 3-Methoxy-N,N-dimethylbenzylamine at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
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Data Processing: Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.
Caption: Workflow for purity analysis of 3-Methoxy-N,N-dimethylbenzylamine by HPLC.
Spectral Information
Characterization of 3-Methoxy-N,N-dimethylbenzylamine is typically performed using a variety of spectroscopic methods.[1]
Table 3: Spectroscopic Data
| Technique | Description |
| ¹H NMR | Provides information on the proton environment in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| Mass Spec (GC-MS) | Used for determining the molecular weight and fragmentation pattern.[1] |
| Infrared (IR) | Identifies characteristic functional groups present in the molecule.[1] |
| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy.[1] |
Safety and Handling
3-Methoxy-N,N-dimethylbenzylamine is classified as a hazardous substance and requires careful handling.
Table 4: GHS Hazard Information [1][5]
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Handling and Storage
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Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up and away from incompatible materials such as strong oxidizing agents.[6]
First-Aid Measures[5][6]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
References
- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
